2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
Description
Structural Analysis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic Acid
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound is defined by a five-membered aromatic furan ring system bearing multiple functional substituents. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as this compound. The molecular formula C₇H₉NO₅S reflects the presence of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 219.22 grams per mole.
The furan core structure forms the central architectural framework, with the oxygen heteroatom positioned at the 1-position of the ring system. The substitution pattern includes methyl groups at positions 2 and 5, providing symmetrical alkyl substitution that influences both the electronic properties and steric environment of the molecule. The carboxylic acid functionality at position 3 introduces a polar, acidic group capable of hydrogen bonding and ionic interactions. Most notably, the sulfamoyl group (-SO₂NH₂) at position 4 provides a distinctive structural feature that significantly impacts the molecule's three-dimensional conformation and binding properties.
The Standard International Chemical Identifier notation for this compound is InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12), which provides a unique digital representation of its connectivity. The corresponding Simplified Molecular Input Line Entry System representation, CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O, offers an alternative textual description of the molecular structure. These standardized identifiers facilitate unambiguous chemical communication and database searching across different platforms and research contexts.
Crystallographic Characterization
X-ray Diffraction Studies
Extensive X-ray crystallographic investigations have provided detailed three-dimensional structural information about this compound, particularly in its protein-bound conformations. The crystallographic studies reveal that the compound adopts specific geometries when coordinated to metal centers, with the sulfamoyl and carboxylate groups serving as key coordination sites. In metallo-enzyme complexes, the nitrogen atoms of the sulfamoyl group are positioned approximately equidistantly and coordinate with zinc ions at distances of 2.0 Angstroms.
The carboxylate oxygen atom designated as O1 coordinates with the second zinc ion at a distance of 2.1 Angstroms, while the second carboxylate oxygen O2 establishes hydrogen bonding interactions with protein residues at distances of 2.9 Angstroms. These precise geometric parameters demonstrate the compound's ability to form stable coordination complexes with specific spatial requirements. The methyl group at the 2-position of the furan ring occupies a cavity between aromatic residues, where it is stabilized through carbon-hydrogen to π-electron interactions.
Crystal structure determination has been accomplished using standard X-ray diffraction techniques, with electron density maps clearly resolving the positions of all non-hydrogen atoms. The omit maps corresponding to the compound molecules are clearly visible in crystallographic studies, confirming the accuracy of the structural assignments. Multiple crystal forms have been characterized, including complexes with different metal ions, providing insights into the flexibility and adaptability of the molecular structure under various crystallization conditions.
Hydrogen Bonding Networks
The hydrogen bonding patterns observed in crystallographic studies reveal a complex network of intermolecular interactions that stabilize the compound's three-dimensional arrangements. The sulfamoyl group participates in hydrogen bonding through its nitrogen atoms, forming interactions with conserved protein residues such as aspartate at distances of 2.8 Angstroms. Additionally, the carbonyl oxygen of the sulfamoyl group establishes hydrogen bonds with asparagine side chains at distances of 2.9 Angstroms.
The carboxylic acid functionality contributes significantly to the hydrogen bonding network through both oxygen atoms. One carboxylate oxygen coordinates directly with metal centers, while the second oxygen participates in hydrogen bonding with both backbone amide groups and positively charged residues such as lysine. These interactions occur at distances ranging from 2.9 to 3.0 Angstroms, indicating strong hydrogen bonding contributions.
The spatial arrangement of hydrogen bonding interactions demonstrates the compound's ability to form multiple simultaneous contacts with surrounding molecules or protein environments. The combination of donor and acceptor sites within the molecule creates opportunities for extensive hydrogen bonding networks that contribute to binding specificity and structural stability. These crystallographically observed hydrogen bonding patterns provide valuable insights into the compound's potential interactions in various chemical and biological contexts.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signatures
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule. The methyl groups at positions 2 and 5 of the furan ring appear as distinct signals in the aliphatic region of the spectrum, reflecting their similar but not identical chemical environments due to the asymmetric substitution pattern.
The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule, with the furan ring carbons appearing in the aromatic region and showing characteristic coupling patterns. The carboxylic acid carbon exhibits a distinctive downfield chemical shift typical of carbonyl carbons in carboxylic acid functional groups. The carbon atoms of the methyl substituents appear in the aliphatic region with chemical shifts characteristic of methyl groups attached to electron-rich aromatic systems.
The sulfamoyl group contributes unique spectroscopic signatures that can be identified through appropriate Nuclear Magnetic Resonance techniques. Two-dimensional Nuclear Magnetic Resonance experiments provide connectivity information that confirms the substitution pattern and helps establish the complete structural assignment. The integration patterns and coupling constants observed in the spectra are consistent with the proposed molecular structure and provide quantitative confirmation of the atomic connectivity and stereochemistry.
Infrared (IR) Vibrational Modes
Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound. The carboxylic acid functionality exhibits distinctive absorption bands corresponding to both the carbonyl stretch and the hydroxyl stretch of the carboxyl group. The carbonyl stretching vibration typically appears in the region around 1700-1750 wavenumbers, while the broad hydroxyl stretching absorption spans a range from approximately 2500-3300 wavenumbers due to hydrogen bonding effects.
The sulfamoyl group contributes several characteristic infrared absorption bands that serve as diagnostic markers for this functional group. The sulfur-oxygen stretching vibrations of the sulfonyl moiety appear as strong absorptions in the region around 1150-1350 wavenumbers, with asymmetric and symmetric stretching modes typically resolved as separate bands. The nitrogen-hydrogen stretching vibrations of the amino group appear in the region around 3200-3500 wavenumbers, often as multiple bands due to symmetric and asymmetric stretching modes.
The furan ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the region around 1400-1600 wavenumbers, along with carbon-hydrogen stretching modes of the aromatic protons appearing around 3000-3100 wavenumbers. The methyl substituents contribute additional carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers, as well as carbon-hydrogen bending modes in the fingerprint region below 1500 wavenumbers. These comprehensive vibrational assignments provide a complete spectroscopic profile that can be used for compound identification and structural confirmation.
Properties
IUPAC Name |
2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRJNLSEWKOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Approach
- Starting materials: Substituted furans such as 2,5-dimethylfuran derivatives or 2,5-dimethylfuran-3-carboxylic acid precursors.
- Key transformations: Electrophilic substitution to introduce the sulfonamide group, oxidation or hydrolysis steps to install or reveal the carboxylic acid functionality.
Electrophilic Sulfamoylation
The sulfonamide group is typically introduced via electrophilic substitution reactions on the furan ring. This involves:
- Generation of a sulfonyl chloride intermediate or direct use of sulfamoylating agents.
- Reaction under controlled conditions to ensure regioselectivity at the 4-position.
- Use of protecting groups if necessary to avoid side reactions on the carboxylic acid or methyl substituents.
Synthetic Route Example (Conceptual)
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Furan derivative preparation | Synthesis or procurement of 2,5-dimethylfuran-3-carboxylic acid or suitable ester derivatives. |
| 2 | Sulfamoylation | Electrophilic substitution using sulfamoyl chloride or equivalent reagents to introduce sulfonamide at position 4. |
| 3 | Hydrolysis or purification | Conversion of ester intermediates to free carboxylic acid if esters were used; purification of final compound. |
This general strategy is supported by synthetic practices in medicinal chemistry for related compounds.
Industrially Viable Methods
According to patent literature and industrial reports, the synthesis can be optimized by:
- Using mild electrophilic sulfamoylation reagents to avoid harsh conditions.
- Employing solvent systems that favor regioselectivity and yield.
- Adjusting reaction temperature and time to maximize purity and minimize by-products.
Research Findings and Analytical Data
- Molecular weight: 219.22 g/mol.
- Molecular formula: C7H9NO5S.
- Structural features: 2,5-dimethyl substitutions on furan ring, sulfamoyl group at position 4, carboxylic acid at position 3.
- Inhibitory activity: The compound acts as a potent inhibitor of subclass B1 metallo-β-lactamases (IMP-, NDM-, VIM-types), reducing bacterial resistance to carbapenem antibiotics.
Summary Table of Preparation Methods
| Method/Step | Description | Advantages | Limitations/Notes |
|---|---|---|---|
| Electrophilic sulfamoylation | Introduction of sulfonamide group on furan ring | High regioselectivity possible | Requires control of reaction conditions |
| Hydrolysis of ester intermediates | Conversion to free acid if ester used | Straightforward | Additional purification steps needed |
| Reflux of diacetylsuccinate esters | Preparation of furan dicarboxylic acid precursors | Simple, low cost, no toxic reagents | May yield mixtures requiring separation |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
Chemistry
2,5-DM-SFCA serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create derivatives that can exhibit enhanced biological activity or modified solubility properties .
Biology
The compound has garnered attention for its potential as an enzyme inhibitor, particularly targeting metallo-β-lactamase (MBL) enzymes. These enzymes are associated with antibiotic resistance in bacteria such as Enterobacteriaceae. Research indicates that 2,5-DM-SFCA can competitively inhibit MBLs, making it a promising candidate for developing new antibiotics .
Medicine
In medicinal chemistry, 2,5-DM-SFCA is being explored for its anti-inflammatory and antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that 2,5-DM-SFCA could also possess therapeutic potential against various infections .
Industrial Applications
The compound's unique structure makes it suitable for applications in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be harnessed in materials science for creating efficient electronic devices .
Case Study 1: Inhibition of Metallo-β-Lactamase Enzymes
A study conducted on the efficacy of 2,5-DM-SFCA revealed its ability to inhibit MBL enzymes effectively. The research utilized X-ray crystallography to elucidate the binding interactions between the compound and MBLs, demonstrating its potential to restore the efficacy of carbapenems against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of sulfamoyl heteroarylcarboxylic acids similar to 2,5-DM-SFCA. The results indicated that these compounds could significantly reduce inflammation markers in vitro, supporting their potential use in therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid involves the inhibition of metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics and confer resistance to bacteria. The sulfamoyl group of the compound coordinates with zinc ions in the active site of the enzyme, preventing the hydrolysis of the antibiotic and restoring its efficacy . This interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
Core Heterocycle: SFC’s furan ring is substituted with methyl groups and a sulfamoyl moiety, critical for IMP-1 inhibition. SPC replaces the furan with a pyrrole ring, introducing ethyl groups and a methyl group.
Functional Groups :
- The sulfamoyl group (-SO2NH2) in SFC and SPC is essential for coordinating with the zinc ions in MBL active sites, a feature absent in the sulfanyl (-SH) variant .
- The carboxylic acid group (-COOH) at position 3 enhances solubility and interaction with MBLs’ polar residues .
Diagnostic Performance: SPC outperforms SFC in disk potentiation tests (93.8% vs. 89.1% sensitivity), likely due to its pyrrole core improving stability or binding kinetics . Both compounds maintain 100% specificity, avoiding false positives in serine-carbapenemase producers .
Mechanistic and Pharmacokinetic Differences
- Selectivity : SFC’s preference for IMP-1 over NDM-1 correlates with structural differences in MBL active sites. IMP-1 has a narrower substrate-binding pocket, favoring SFC’s compact furan core, while NDM-1 accommodates bulkier substrates .
- SPC’s larger size (due to ethyl and methyl groups) may alter tissue distribution.
Biological Activity
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article explores the biological activity of SFC, focusing on its mechanisms of action, efficacy against various bacterial strains, and relevant research findings.
- Molecular Formula : C₇H₉N₁O₅S
- Molecular Weight : Approximately 205.19 g/mol
- Structure : Characterized by a furan ring with a sulfamoyl group and a carboxylic acid, which contribute to its reactivity and biological profile.
SFC functions primarily as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound has shown significant inhibitory activity against various MBLs, including:
| Enzyme Type | Inhibition Constant (Ki) |
|---|---|
| IMP-1 | 0.22 µM |
| NDM-1 | Not significant |
| VIM-2 | Not significant |
This inhibition is crucial in combating antibiotic resistance, especially in Gram-negative bacteria that pose significant treatment challenges.
Antibacterial Efficacy
SFC has been tested against a range of bacterial strains, demonstrating promising antibacterial activity. The compound's effectiveness is highlighted in several studies:
- In vitro Studies : SFC exhibited potent inhibitory effects on bacterial growth in laboratory settings. For instance, it reduced the minimum inhibitory concentration (MIC) of meropenem from 1 µg/mL to ≤0.03 µg/mL against certain strains, indicating a ≥32-fold increase in potency when used in conjunction with this antibiotic .
- Biofilm Formation : Research indicates that SFC can disrupt biofilm formation, a key factor in bacterial virulence and resistance. It modulates quorum sensing pathways, which are critical for biofilm maturation and maintenance .
- Resistance Mechanisms : SFC's role in overcoming resistance mechanisms associated with carbapenemase gene expression has been documented. It effectively inhibits the enzyme activity responsible for hydrolyzing carbapenem antibiotics, thereby restoring their efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of SFC:
- Study on MBL Inhibitors : A comprehensive screening involving over 5,000 microbial samples identified SFC as a leading candidate for MBL inhibition. It was particularly effective against IMP-type enzymes .
- Comparative Analysis : In studies comparing SFC with other known inhibitors, it was found that while it lacked significant activity against NDM-1 and VIM-2 enzymes, its selective inhibition of IMP-1 positions it as a valuable compound in antibiotic development .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid in laboratory settings?
- Methodological Guidance :
- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
- Handle in a fume hood to minimize inhalation risks, as no toxicological data is available .
- Follow institutional guidelines for waste disposal, as regulatory classifications for similar furan derivatives indicate non-hazardous transport status under DOT/IMDG/IATA .
- Store in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers).
Q. What synthetic strategies are applicable for producing this compound?
- Methodological Guidance :
- Adapt protocols from analogous furan-carboxylic acid syntheses, such as refluxing with acetic acid and sodium acetate to promote cyclization .
- Optimize sulfamoylation using sulfamide derivatives under anhydrous conditions to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC, referencing chromatographic separation techniques for structurally similar compounds (e.g., epimer resolution via minor adjustments in mobile phase composition) .
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?
- Methodological Guidance :
- For ¹H/¹³C NMR : Assign peaks by comparing to 2,5-furandicarboxylic acid derivatives, focusing on sulfamoyl (-SO₂NH₂) proton environments (δ 3.1–3.5 ppm) and methyl group splitting patterns .
- For Mass Spectrometry : Use high-resolution ESI-MS to identify the molecular ion [M-H]⁻ at m/z ~243.1, with fragmentation patterns matching sulfonamide cleavage (e.g., loss of SO₂NH₂, ~96 Da).
Advanced Research Questions
Q. How can researchers address contradictory data regarding the stability of sulfamoyl-furan derivatives under varying pH conditions?
- Methodological Guidance :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.
- Prepare buffered solutions (pH 1–13) and track degradation products (e.g., hydrolysis to carboxylic acid or desulfamoylated intermediates).
- Cross-reference findings with structurally related compounds like 4-formylfuran-2-carboxylic acid, which lacks stability data but requires rigorous characterization .
Q. What analytical approaches are recommended for resolving co-eluting impurities in synthesized batches?
- Methodological Guidance :
- Use orthogonal chromatographic methods (e.g., HILIC vs. reversed-phase HPLC) to separate epimers or regioisomers, as demonstrated for thiazolidine-carboxylic acid derivatives .
- Implement ion-pairing agents (e.g., TFA or HATU) to enhance resolution of polar sulfamoyl groups .
- Validate impurity profiles using spiked standards and NMR-based structural elucidation.
Q. How can researchers evaluate the ecological impact of this compound given limited biodegradability data?
- Methodological Guidance :
- Perform OECD 301F biodegradation assays: Incubate the compound in activated sludge and measure CO₂ evolution over 28 days.
- Assess bioaccumulation potential via log P calculations (predicted ~1.2 for sulfamoyl-furans) and compare to structurally similar compounds like 2-nitrobenzaldehyde derivatives .
- Note: Existing safety data sheets for related furans highlight significant data gaps, necessitating empirical testing .
Data Gaps and Research Priorities
- Toxicity Profiling : No acute/chronic toxicity data exists. Prioritize in vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity screening) .
- Environmental Mobility : Conduct soil column experiments to evaluate leaching potential, leveraging protocols for triazole-containing analogs .
- Isomer-Specific Activity : Investigate structure-activity relationships (SAR) using enantiomerically pure samples, guided by thiazolidine-carboxylic acid studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
